3-(Methoxymethyl)morpholine: Physicochemical Profiling, Synthesis, and Applications in Modern Drug Discovery
3-(Methoxymethyl)morpholine: Physicochemical Profiling, Synthesis, and Applications in Modern Drug Discovery
Executive Summary
In contemporary medicinal chemistry, the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) properties heavily relies on the strategic incorporation of saturated heterocyclic building blocks. 3-(Methoxymethyl)morpholine (CAS: 955428-52-1) has emerged as a highly versatile chiral pharmacophore[1]. While the unsubstituted morpholine ring is ubiquitous in approved therapeutics (e.g., gefitinib, linezolid) due to its favorable balance of lipophilicity and aqueous solubility, the introduction of a methoxymethyl group at the C3 position introduces critical steric bulk and a defined stereocenter. This modification allows drug development professionals to fine-tune target binding affinity, restrict conformational flexibility, and drastically improve the ADME (Absorption, Distribution, Metabolism, and Excretion) profiles of highly lipophilic lead compounds.
Physicochemical and Structural Profiling
Understanding the baseline physicochemical properties of 3-(methoxymethyl)morpholine is essential for predicting its behavior when grafted onto larger molecular scaffolds. The table below summarizes its core quantitative data, derived from computational and experimental models[1].
| Property | Value | Causality / Structural Significance |
| Molecular Weight | 131.17 g/mol | Low molecular weight ensures that its integration into larger scaffolds does not easily violate Lipinski's Rule of 5[1]. |
| Exact Mass | 131.0946 Da | Provides a precise target for High-Resolution Mass Spectrometry (HRMS) during synthetic validation[1]. |
| XLogP3 | -0.7 | The negative partition coefficient indicates high hydrophilicity, making it an excellent moiety for rescuing the aqueous solubility of hydrophobic drug candidates[1]. |
| Topological Polar Surface Area (TPSA) | 30.5 Ų | Strikes an optimal balance; it is polar enough to enhance solubility but low enough to maintain cellular membrane permeability[1]. |
| Hydrogen Bond Donors | 1 | The secondary amine acts as a critical interaction vector, capable of donating a proton to target kinase hinge regions or ligase pockets[1]. |
| Hydrogen Bond Acceptors | 3 | The morpholine oxygen, methoxy oxygen, and amine nitrogen provide a rich array of vectors for solvent interaction or target binding[1]. |
| Rotatable Bonds | 2 | The methoxymethyl side chain retains sufficient flexibility to adapt to dynamic binding pockets without incurring a massive entropic penalty upon binding[1]. |
Pharmacokinetic Optimization Logic
The primary utility of 3-(methoxymethyl)morpholine lies in its ability to rescue "brick-dust" compounds—molecules with high target affinity but exceptionally poor solubility. The logic of this optimization is driven by the synergistic effect of the basic amine (which can be protonated at physiological pH) and the dual ether oxygens.
Pharmacokinetic optimization logic utilizing the 3-(methoxymethyl)morpholine pharmacophore.
Synthetic Methodologies
To ensure stereochemical fidelity, the synthesis of enantiopure (S)- or (R)-3-(methoxymethyl)morpholine is best achieved via a "chiral pool" approach rather than late-stage chiral resolution. The following self-validating protocol outlines the synthesis of the (S)-enantiomer starting from (S)-O-methyl-serine.
Step-by-Step Synthesis Protocol
Step 1: Reduction to Amino Alcohol
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Procedure: Suspend (S)-O-methyl-serine in anhydrous tetrahydrofuran (THF) at 0 °C under an inert argon atmosphere. Dropwise add Borane-THF complex (BH3·THF, 2.5 eq). Gradually warm to room temperature, then reflux for 12 hours. Quench carefully with methanol.
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Causality: BH3 is highly chemoselective for carboxylic acids over other functional groups. This ensures a clean, exhaustive reduction to (S)-2-amino-3-methoxypropan-1-ol without racemizing the delicate alpha-stereocenter.
Step 2: N-Acylation
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Procedure: Dissolve the resulting amino alcohol in dichloromethane (DCM). Cool to -78 °C. Add triethylamine (TEA, 1.5 eq), followed by the slow, dropwise addition of chloroacetyl chloride (1.1 eq). Stir for 2 hours.
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Causality: Maintaining cryogenic temperatures (-78 °C) strictly controls the exothermic nature of the reaction, preventing non-selective over-acylation of the primary alcohol and yielding the pure N-(chloroacetyl) intermediate.
Step 3: Intramolecular Cyclization
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Procedure: Dissolve the intermediate in anhydrous THF and treat with Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) at 0 °C. Stir at room temperature for 4 hours.
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Causality: The strong base deprotonates the primary alcohol, generating an alkoxide that undergoes a rapid, intramolecular S_N2 attack on the alkyl chloride. This thermodynamically driven step closes the 6-membered ring to form (S)-5-(methoxymethyl)morpholin-3-one.
Step 4: Amide Reduction & Salt Formation
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Procedure: Treat the morpholin-3-one with Lithium Aluminum Hydride (LiAlH4, 2 eq) in THF at reflux. Quench via Fieser's method (n g H2O, n g 15% NaOH, 3n g H2O). Extract the free base, dissolve in diethyl ether, and precipitate by adding 4M HCl in dioxane.
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Causality: LiAlH4 completely reduces the amide carbonyl to the corresponding amine. Converting the free base to the hydrochloride salt yields a highly crystalline, water-soluble powder that is resistant to oxidative degradation during long-term storage[2].
Step-by-step synthesis of (S)-3-(methoxymethyl)morpholine from a chiral pool precursor.
Applications in Targeted Therapeutics
The unique structural properties of 3-(methoxymethyl)morpholine have led to its integration into several advanced therapeutic pipelines:
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MALT1 Inhibitors: Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a critical protease in the NF-κB signaling pathway. Inhibitors targeting MALT1 often suffer from poor solubility or off-target kinase activity. Grafting 3-(methoxymethyl)morpholine into the inhibitor scaffold not only improves the aqueous solubility profile but also utilizes the methoxy oxygen to form highly specific hydrogen bonds within the MALT1 allosteric pocket, locking the drug into a bioactive conformation[3].
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POLRMT Modulators: Mitochondrial RNA polymerase (POLRMT) is an emerging target for oncology and neurodegenerative diseases. Modulators require precise stereochemistry to navigate the mitochondrial matrix effectively. The specific spatial arrangement provided by the (R) or (S) enantiomers of 3-(methoxymethyl)morpholine ensures high target affinity while maintaining the exact polarity required for mitochondrial membrane penetration[4].
Analytical Validation Protocol
To ensure the trustworthiness of the synthesized batch, the following self-validating analytical workflow must be executed prior to biological assay integration.
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LC-MS (Liquid Chromatography-Mass Spectrometry):
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Method: C18 Reverse Phase column (50 x 2.1 mm, 1.8 µm); Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.
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Validation Logic: Look for a sharp, singular peak with an m/z [M+H]+ of 132.10. The absence of an m/z 146.08 peak definitively proves that the LiAlH4 reduction of the morpholin-3-one intermediate is 100% complete.
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1H NMR (Proton Nuclear Magnetic Resonance):
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Method: 400 MHz, Solvent: D2O or DMSO-d6.
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Validation Logic: A distinct singlet at ~3.30 ppm (3H) confirms the presence of the intact -OCH3 group. Complex multiplets between 2.80 - 3.80 ppm (9H) validate the morpholine ring protons. This confirms structural connectivity and the absence of residual THF or DCM solvents.
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Chiral HPLC (High-Performance Liquid Chromatography):
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Method: Chiralpak AD-H column; Mobile Phase: Hexane / Isopropanol / Diethylamine (90:10:0.1).
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Validation Logic: Diethylamine is added to suppress peak tailing for secondary amines. Achieving baseline separation and confirming an enantiomeric excess (ee) > 99% proves that the chiral pool synthesis successfully prevented racemization.
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References
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Title: 3-(Methoxymethyl)morpholine | C6H13NO2 | CID 22342615 - PubChem Source: National Center for Biotechnology Information (NIH) URL:[Link]
- Title: WO2021000855A1 - Malt1 inhibitors and uses thereof Source: Google Patents URL
- Title: WO2023034344A1 - Isoquinolinones and quinolinones as modulators of polrmt Source: Google Patents URL
Sources
- 1. 3-(Methoxymethyl)morpholine | C6H13NO2 | CID 22342615 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (R)-3-(MethoxyMethyl)-Morpholine HCl CAS#: 218594-74-2 [chemicalbook.com]
- 3. WO2021000855A1 - Malt1 inhibitors and uses thereof - Google Patents [patents.google.com]
- 4. WO2023034344A1 - Isoquinolinones and quinolinones as modulators of polrmt - Google Patents [patents.google.com]
